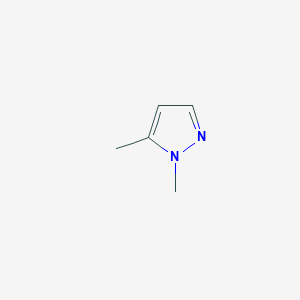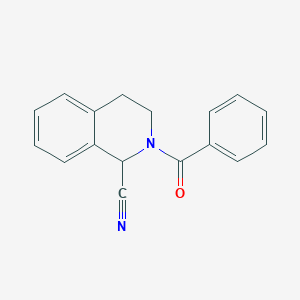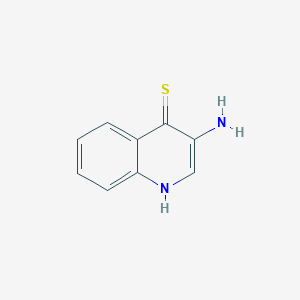
3-Aminoquinoline-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminoquinoline-4-thiol is a heterocyclic compound that has been widely used in scientific research due to its unique properties. It is a highly reactive molecule that can form covalent bonds with various biomolecules, making it a valuable tool in studying biological processes.
Mechanism Of Action
The mechanism of action of 3-Aminoquinoline-4-thiol involves the formation of covalent bonds with thiols in biological molecules. The thiol group (-SH) in cysteine and other thiols is highly nucleophilic and can react with 3-Aminoquinoline-4-thiol to form a stable thioether bond. This reaction can be used to label proteins and peptides for imaging and purification purposes.
Biochemical And Physiological Effects
The covalent modification of biological molecules by 3-Aminoquinoline-4-thiol can have both biochemical and physiological effects. For example, the labeling of proteins and peptides with 3-Aminoquinoline-4-thiol can alter their function and stability. Additionally, the formation of thioether bonds can affect the redox status of cells and the signaling pathways involved in cellular processes.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-Aminoquinoline-4-thiol in lab experiments is its high reactivity and specificity towards thiols. This allows for the selective labeling of thiols in biological samples. Additionally, 3-Aminoquinoline-4-thiol is a fluorescent probe, which allows for easy detection and visualization of labeled molecules. However, one of the limitations of using 3-Aminoquinoline-4-thiol is its potential toxicity to cells at high concentrations.
Future Directions
There are several future directions for the use of 3-Aminoquinoline-4-thiol in scientific research. One potential area of study is the development of new labeling techniques using 3-Aminoquinoline-4-thiol that can be used to study specific biological processes. Additionally, the use of 3-Aminoquinoline-4-thiol in combination with other probes and techniques can provide new insights into the complex interactions between biomolecules. Finally, the development of new analogs of 3-Aminoquinoline-4-thiol with improved properties, such as reduced toxicity, could expand its use in biological research.
Conclusion:
In conclusion, 3-Aminoquinoline-4-thiol is a valuable tool in scientific research due to its unique properties. Its high reactivity and specificity towards thiols make it a versatile probe for studying biological processes. However, its potential toxicity at high concentrations should be taken into consideration. Future research on 3-Aminoquinoline-4-thiol could lead to the development of new labeling techniques and a deeper understanding of the complex interactions between biomolecules.
Synthesis Methods
The synthesis of 3-Aminoquinoline-4-thiol is a multi-step process that involves the reaction of 3-chloroaniline with potassium thiocyanate to form 3-aminoquinoline-4-thiocyanate. This compound is then hydrolyzed to 3-aminoquinoline-4-thiol using hydrochloric acid. The final product is obtained by recrystallization from ethanol.
Scientific Research Applications
3-Aminoquinoline-4-thiol has been widely used in scientific research as a tool to study biological processes. It is commonly used as a fluorescent probe to detect thiols in biological samples. It can also be used to label proteins and peptides for imaging and purification purposes. Additionally, 3-Aminoquinoline-4-thiol has been used to study the redox status of cells and to investigate the role of reactive oxygen species in cellular signaling.
properties
CAS RN |
109543-48-8 |
|---|---|
Product Name |
3-Aminoquinoline-4-thiol |
Molecular Formula |
C9H8N2S |
Molecular Weight |
176.24 g/mol |
IUPAC Name |
3-amino-1H-quinoline-4-thione |
InChI |
InChI=1S/C9H8N2S/c10-7-5-11-8-4-2-1-3-6(8)9(7)12/h1-5H,10H2,(H,11,12) |
InChI Key |
YJBLTYRYUXKJLE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=S)C(=CN2)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)C(=CN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




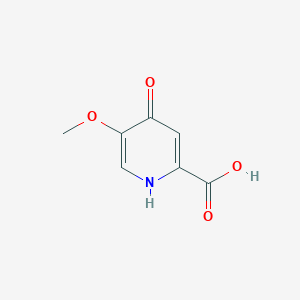

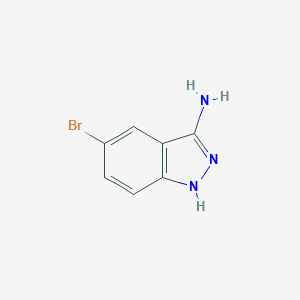
![Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B184046.png)
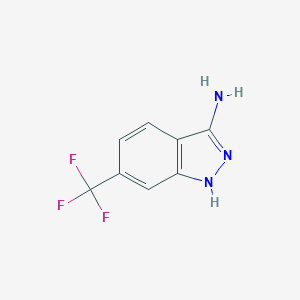
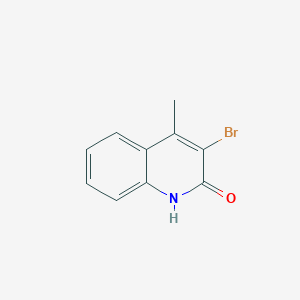
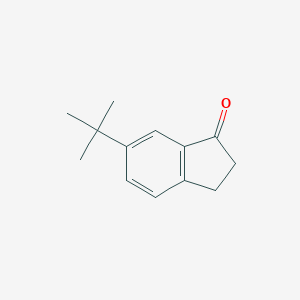
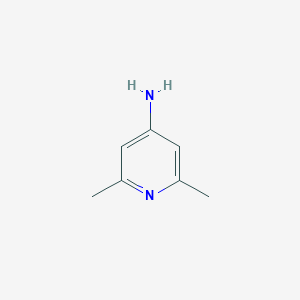
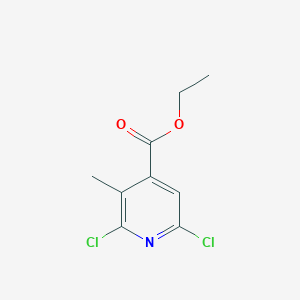

![8,9-dimethyl-11H-indolo[3,2-c]quinoline](/img/structure/B184056.png)
